molecular formula C24H23ClN4O2 B2609646 4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021122-46-2

4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2609646
CAS No.: 1021122-46-2
M. Wt: 434.92
InChI Key: BXJMIWWTWRZMDR-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C24H23ClN4O2 and its molecular weight is 434.92. The purity is usually 95%.
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Scientific Research Applications

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their role as kinase inhibitors. These compounds are versatile scaffolds in drug design, particularly for targeting kinase enzymes involved in cellular signaling pathways. The pyrazolo[3,4-b]pyridine scaffold's ability to bind to the hinge region of kinases, coupled with its potential for various key interactions within the kinase pocket, makes it a valuable component in the development of selective kinase inhibitors. This has led to its inclusion in many patents and peer-reviewed articles, highlighting its significance in medicinal chemistry and drug discovery efforts (Wenglowsky, 2013).

Central Nervous System (CNS) Acting Drugs

Heterocyclic compounds with nitrogen, such as pyrazolo[3,4-b]pyridine derivatives, are identified as potential scaffolds for synthesizing CNS active drugs. These compounds' structural diversity and ability to undergo various chemical modifications make them promising candidates for developing novel therapeutic agents aimed at treating CNS disorders. Their interactions with different biological targets can lead to a range of effects, from antidepressant to anticonvulsant activities, underscoring the importance of these heterocycles in pharmaceutical research (Saganuwan, 2017).

Antitubercular Activity

The modification and evaluation of pyrazolo[3,4-b]pyridine derivatives for their antitubercular activity represent another significant area of research. These compounds have shown efficacy against various mycobacterial strains, including those resistant to conventional antitubercular drugs. This highlights the potential of pyrazolo[3,4-b]pyridine scaffolds in contributing to the fight against tuberculosis, offering a pathway to developing new therapeutic agents that can overcome drug resistance (Asif, 2014).

Synthetic Flexibility and Novel Reactions

The chemical synthesis and transformations of pyrazolo[3,4-b]pyridine derivatives reveal a wealth of possibilities for creating structurally diverse molecules. These reactions not only enable the synthesis of compounds with potential biological activity but also provide insights into novel chemical processes that could be applied in various fields of chemistry and pharmacology. Such research underscores the synthetic versatility of the pyrazolo[3,4-b]pyridine scaffold and its utility in generating novel compounds for further investigation (Abdurakhmanova et al., 2018).

Properties

IUPAC Name

4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2/c1-15-4-8-18(9-5-15)29-23-21(16(2)28-29)22(25)20(14-27-23)24(30)26-13-12-17-6-10-19(31-3)11-7-17/h4-11,14H,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJMIWWTWRZMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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